molecular formula C18H23N3O4S B14972316 1-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

1-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B14972316
M. Wt: 377.5 g/mol
InChI Key: FYWVTVTUBYJMNW-UHFFFAOYSA-N
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Description

1-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps One common method starts with the preparation of the pyrazole ring through a cycloaddition reactionThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

1-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-4-(4-methoxybenzoyl)piperazine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone

Uniqueness

1-{[1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is unique due to its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H23N3O4S/c1-13-17(26(23,24)20-11-5-4-6-12-20)14(2)21(19-13)18(22)15-7-9-16(25-3)10-8-15/h7-10H,4-6,11-12H2,1-3H3

InChI Key

FYWVTVTUBYJMNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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